REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][N:3]=1.N[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[NH:8]([C:6]1[CH:7]=[C:2]([Cl:1])[N:3]=[CH:4][CH:5]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=CC=NC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |